
6-chloro-N-(3,5-difluorophenyl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-N-(3,5-difluorophenyl)-2-pyridinecarboxamide, also known as 6-CDFPC, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyridinecarboxamide family, which is characterized by its aromatic ring structure and a carboxamide moiety. The compound is used in a range of research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Polymer Synthesis and Characterization
Polyamides incorporating pyridine units exhibit enhanced thermal properties and solubility in polar solvents. Faghihi and Mozaffari (2008) synthesized a series of new polyamides through the polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polymers, characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, demonstrated high yield and inherent viscosities, showcasing their potential in high-performance material applications (Faghihi & Mozaffari, 2008).
Medicinal Chemistry Applications
In medicinal chemistry, pyridine derivatives have been synthesized and evaluated for various biological activities. Meurer et al. (2005) conducted structure-activity relationship studies for a series of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, identifying potent and selective human CB1 inverse agonists. This research underscores the compound's relevance in designing new therapeutic agents (Meurer et al., 2005).
Material Science and Engineering
In the field of material science, pyridine derivatives play a crucial role in developing new materials with unique properties. Guan et al. (2014) synthesized novel fluorinated polyimides from diamine monomers containing pyridine units, demonstrating their excellent solubility, thermal stability, and mechanical properties. These materials exhibit potential for advanced applications in electronics and aerospace due to their low dielectric constants and high thermal stability (Guan et al., 2014).
properties
IUPAC Name |
6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-3-1-2-10(17-11)12(18)16-9-5-7(14)4-8(15)6-9/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVGLBXMPUEENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

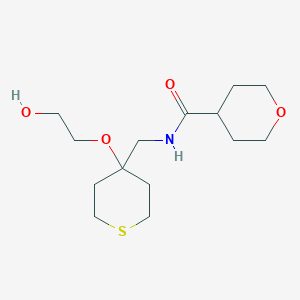
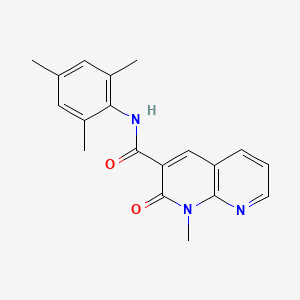

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)

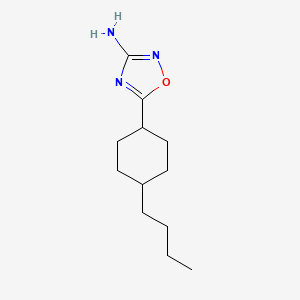
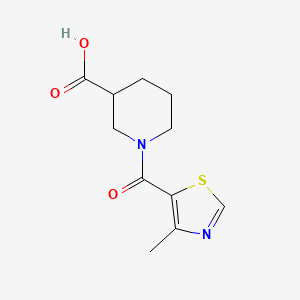
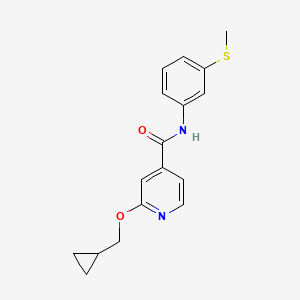

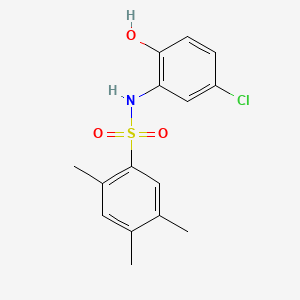
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)
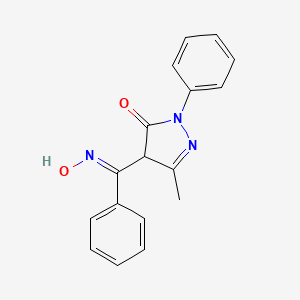
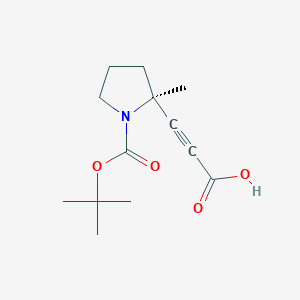
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)